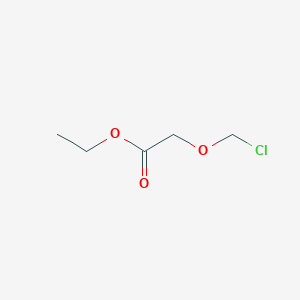
2-(Chloromethoxy)acetic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethoxy)acetic Acid Ethyl Ester is a chemical compound with the molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol . It is used primarily in research settings, particularly in the field of proteomics . This compound is known for its role in the preparation of antiviral acyclonucleosides and their metabolites .
Preparation Methods
The synthesis of 2-(Chloromethoxy)acetic Acid Ethyl Ester involves the reaction of ethyl glycolate with thionyl chloride to form ethyl chloroacetate, which is then reacted with sodium methoxide to yield the final product . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
2-(Chloromethoxy)acetic Acid Ethyl Ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Chloromethoxy)acetic Acid Ethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including antiviral agents.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It plays a role in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)acetic Acid Ethyl Ester involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules by replacing the chlorine atom with various nucleophiles . This property makes it useful in the synthesis of complex organic molecules and in the modification of biological molecules for research purposes .
Comparison with Similar Compounds
2-(Chloromethoxy)acetic Acid Ethyl Ester can be compared with other similar compounds, such as:
Ethyl chloroacetate: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
Methyl chloroacetate: Similar but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2-(Bromomethoxy)acetic Acid Ethyl Ester: Similar but with a bromine atom instead of chlorine, which can lead to different reactivity and reaction conditions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chloro and methoxy groups, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
ethyl 2-(chloromethoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-9-5(7)3-8-4-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWWPLIBOXOWMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
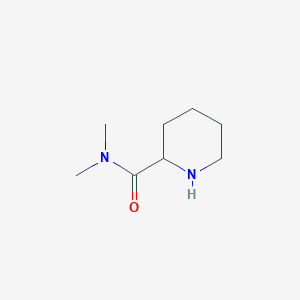
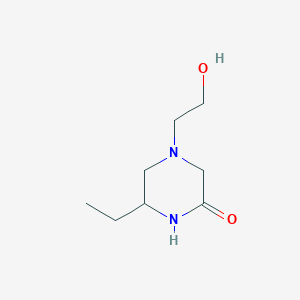

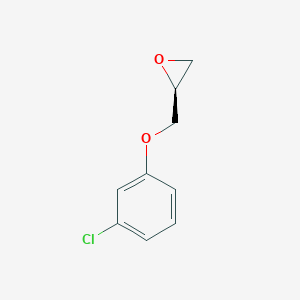
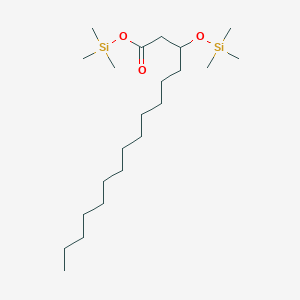

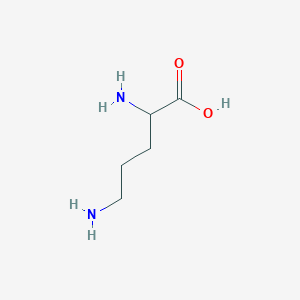
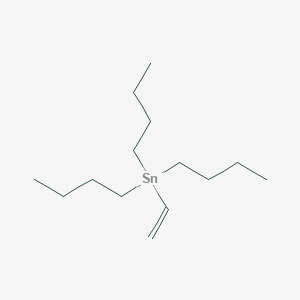
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)

![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
